Lys-Conopressin-G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C44H71N15O10S2 |

|---|---|

Molecular Weight |

1034.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1 |

InChI Key |

ABKBWHGCQCOZPM-HXHKHUMJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biosynthesis of Lys-Conopressin-G: A Vasopressin-Like Neuropeptide in Cone Snail Venom

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the evolutionary and biosynthetic origins of Lys-Conopressin-G, a notable disulfide-poor conopeptide found in the venom of certain cone snail species. We delve into the molecular journey of this peptide, from its genetic blueprint to its final, biologically active form. This document synthesizes current research, presenting key data, detailed experimental methodologies, and visual representations of the critical pathways involved, tailored for an audience in neuropharmacology, toxicology, and drug discovery.

Introduction: The Evolutionary Context of Conopressins

Cone snails (genus Conus) are predatory marine gastropods that have evolved a sophisticated venom apparatus to capture prey and for defense.[1][2] Their venom is a complex cocktail of hundreds of unique, pharmacologically active peptides known as conotoxins.[1][3][4] These peptides are renowned for their high potency and specificity for a wide range of neurological targets, including ion channels, transporters, and G-protein coupled receptors (GPCRs).

This compound belongs to the conopressin family, which are structural and functional analogs of the vertebrate vasopressin/oxytocin neurohypophysial hormone superfamily. The presence of these hormone-like peptides in venom is a fascinating example of evolutionary co-option. It is widely hypothesized that conopressins originated from endogenous neuropeptides that played a physiological role in the snail's own nervous system. Over evolutionary time, these peptides were "recruited" into the venom, where they underwent accelerated evolution and diversification to serve a new, toxipharmacological purpose. This is supported by the isolation of this compound not only from the venom of piscivorous (fish-hunting) and vermivorous (worm-hunting) cone snails but also from the ganglia of non-venomous mollusks.

Genetic Blueprint and Biosynthesis Pathway

Like other conotoxins, this compound is synthesized as a larger precursor protein, or prepropeptide, which undergoes a series of post-translational modifications (PTMs) to yield the mature, active peptide. The gene encoding a conotoxin precursor typically contains three distinct regions:

-

N-terminal Signal Sequence: A highly conserved region that directs the nascent polypeptide to the endoplasmic reticulum for secretion. The conservation of this sequence is the primary basis for classifying conotoxins into gene superfamilies.

-

Pro-region: A variable region that is cleaved from the precursor during maturation.

-

Mature Peptide Region: This region contains the amino acid sequence of the final, active toxin.

The journey from gene to active toxin involves several key steps: transcription of the gene into mRNA, translation into the prepropeptide, and a cascade of post-translational modifications.

The key post-translational modifications for this compound include:

-

Proteolytic Cleavage: The signal sequence and the pro-region are excised by specific proteases to release the mature peptide.

-

Disulfide Bond Formation: A single intramolecular disulfide bond is formed between the two cysteine residues at positions 1 and 6, creating a cyclic structure essential for its biological activity.

-

C-terminal Amidation: The glycine residue at the C-terminus of the mature peptide sequence acts as a recognition signal for an amidation enzyme, which converts the C-terminal carboxyl group into an amide. This modification is common in neuropeptides and often crucial for stability and receptor binding.

Quantitative Data and Properties

This compound has been isolated from several Conus species, and its primary structure and key properties have been well-characterized.

| Property | Description | Reference(s) |

| Amino Acid Sequence | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: Cys¹-Cys⁶) | |

| Molecular Weight | Approximately 1036.7 Da | |

| Species of Origin | Conus imperialis (worm-hunting), Conus geographus (fish-hunting), Conus gloriamaris | |

| Receptor Targets | Vasopressin/Oxytocin G-protein coupled receptors (e.g., V1a, V2) | |

| Known Biological Effects | Induces scratching and grooming behavior in mice when injected intracerebrally. Modulates neuronal excitability and can have antidiuretic effects. |

Experimental Protocols

The discovery and characterization of this compound rely on a combination of biochemical, molecular, and pharmacological techniques.

-

Venom Extraction: Crude venom is collected from live cone snails by dissection of the venom duct or by inducing "milking."

-

Initial Fractionation: The crude venom is subjected to size-exclusion or ion-exchange chromatography to separate components based on size or charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions are further purified using RP-HPLC. A gradient of an organic solvent (typically acetonitrile) in water is used to elute peptides based on their hydrophobicity. The elution profile is monitored by UV absorbance at ~214 nm. Fractions corresponding to individual peaks are collected.

-

Mass Spectrometry (MS): The molecular weight of the purified peptide is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.

-

Amino Acid Sequencing: The primary sequence is determined using Edman degradation. Alternatively, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and deduce the sequence from the fragment ion masses.

-

NMR Spectroscopy: To determine the three-dimensional structure and confirm disulfide bond connectivity, 2D-NMR spectroscopy techniques like ROESY are employed on the purified, native peptide.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the venom gland tissue. This RNA is then reverse-transcribed to create a complementary DNA (cDNA) library.

-

PCR Amplification: Degenerate primers, designed based on the highly conserved signal sequence of the conopressin superfamily, are used to amplify the full precursor sequence from the cDNA library.

-

Sequencing: The amplified PCR products are cloned into a vector and sequenced to reveal the full prepropeptide sequence, confirming the mature peptide region and identifying the signal and pro-regions.

-

In Vivo Behavioral Assays: The purified or synthetically produced peptide is injected intracerebrally (i.c.) into mice. Behavioral changes, such as scratching, grooming, or changes in locomotion, are observed and quantified.

-

In Vitro Receptor Assays:

-

Cell Culture: Human cell lines (e.g., HEK293) are engineered to express specific subtypes of human vasopressin or oxytocin receptors (hV1aR, hV1bR, hV2R, hOTR).

-

Signaling Assays: The effect of the peptide on the receptor is measured by quantifying downstream second messengers. For V1a and V1b receptors, this is typically done by measuring changes in intracellular calcium concentration using a fluorescent dye. For V2 receptors, cyclic AMP (cAMP) accumulation is measured.

-

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by binding to and activating vasopressin/oxytocin family GPCRs. Upon binding, the receptor undergoes a conformational change, which activates an associated heterotrimeric G-protein (typically Gq/11 or Gs). This initiates a downstream intracellular signaling cascade, leading to a physiological response in the target cell, such as neuronal depolarization or muscle contraction.

Conclusion

The origin of this compound is a compelling story of molecular evolution, demonstrating how endogenous neuropeptides can be repurposed into potent venom components. Its biosynthesis follows the canonical pathway for conotoxins, involving a precursor protein that is extensively modified to produce the final, active peptide. The detailed characterization of its structure and function, achieved through a robust suite of experimental techniques, highlights its potential as a pharmacological tool for studying the vasopressin/oxytocin system and as a lead compound for the development of novel therapeutics. This guide provides the foundational knowledge necessary for researchers to further explore the fascinating biology and therapeutic potential of this and other conopressins.

References

An In-depth Technical Guide to the Mechanism of Action of Lys-Conopressin-G on Vasopressin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a nonapeptide belonging to the vasopressin/oxytocin superfamily of neurohypophysial hormones.[1] Originally isolated from the venom of the marine cone snail Conus geographus, this peptide has garnered interest due to its structural similarity to endogenous mammalian hormones and its potential to interact with their receptors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors, presenting quantitative binding and functional data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Receptor Binding and Functional Activity

The interaction of this compound with human vasopressin and oxytocin receptors has been characterized through competitive radioligand binding assays and subsequent functional assays. The quantitative data for binding affinity (Ki) and functional potency (EC50/IC50) are summarized in the tables below. These assays were performed using stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the respective human receptors.

Table 1: Binding Affinity of this compound for Human Vasopressin and Oxytocin Receptors

| Receptor | Ligand | Ki (nM) | Cell Line | Radioligand |

| hV1aR | This compound | 13 ± 2 | CHO | [3H]-AVP |

| hV1bR | This compound | 350 ± 50 | CHO | [3H]-AVP |

| hV2R | This compound | >10,000 | CHO | [3H]-AVP |

| hOTR | This compound | 1.8 ± 0.2 | HEK293 | [125I]-OVTA |

Data sourced from Dutertre et al., 2008.[2] Ki values are presented as mean ± S.E.M.

Table 2: Functional Activity of this compound at Human Vasopressin and Oxytocin Receptors

| Receptor | Assay Type | Functional Response | EC50 / IC50 (nM) |

| hV1aR | Inositol Phosphate Accumulation | Agonist | 15 ± 3 |

| hV1bR | Inositol Phosphate Accumulation | - | >10,000 |

| hV2R | cAMP Accumulation | - | >10,000 |

| hOTR | Inositol Phosphate Accumulation | Agonist | 2.5 ± 0.5 |

Data sourced from Dutertre et al., 2008.[2] Values are presented as mean ± S.E.M.

Signaling Pathways

This compound exerts its effects by activating specific G-protein coupled receptors (GPCRs), leading to the initiation of distinct intracellular signaling cascades.

V1a and Oxytocin Receptor Signaling

The V1a and oxytocin receptors are primarily coupled to Gq/11 proteins. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response.

V2 Receptor Signaling

The V2 vasopressin receptor is coupled to the Gs protein. Activation of the V2 receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the specific cellular response, such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells. This compound shows no significant activity at the human V2 receptor.

Experimental Protocols

The following sections detail the methodologies employed to obtain the quantitative data presented above.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Cell Culture and Membrane Preparation:

-

CHO cells stably expressing the human V1a, V1b, or V2 receptors, or HEK293 cells expressing the human OT receptor, are cultured to confluence.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the radiolabeled ligand ([3H]-AVP for vasopressin receptors or [125I]-OVTA for the oxytocin receptor).

-

A range of concentrations of the unlabeled competitor, this compound.

-

A fixed amount of the cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., AVP or OT).

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Functional Assay

This assay measures the functional activity of compounds that act on Gq-coupled receptors by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

1. Cell Culture and Labeling:

-

Cells expressing the target receptor (hV1aR, hV1bR, or hOTR) are seeded in multi-well plates.

-

The cells are incubated overnight with a medium containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

2. Cell Stimulation:

-

The labeling medium is removed, and the cells are washed.

-

A stimulation buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs) is added.

-

The cells are then stimulated with a range of concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction and Separation of Inositol Phosphates:

-

The stimulation is stopped by the addition of an acid (e.g., perchloric acid).

-

The cell lysates are collected, and the inositol phosphates are extracted.

-

The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

4. Quantification and Data Analysis:

-

The radioactivity in the fractions corresponding to each inositol phosphate is measured by scintillation counting.

-

The total [3H]-inositol phosphate accumulation is plotted against the concentration of this compound.

-

The concentration that produces 50% of the maximal response (EC50) is determined using non-linear regression. For antagonists, the IC50 is determined by measuring the inhibition of agonist-stimulated IP accumulation.

Cyclic AMP (cAMP) Accumulation Functional Assay

This assay is used to determine the functional activity of compounds at Gs- or Gi-coupled receptors by measuring the intracellular accumulation of cAMP.

1. Cell Culture:

-

CHO cells stably expressing the human V2 receptor are cultured in multi-well plates.

2. Cell Stimulation:

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The cells are then treated with various concentrations of this compound for a specific time (e.g., 30 minutes) at 37°C.

3. Measurement of cAMP:

-

Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF).

-

In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting fluorescence signal is inversely proportional to the amount of cAMP produced.

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentrations in the cell lysates are determined from the standard curve.

-

The data are then plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Conclusion

This compound demonstrates a distinct pharmacological profile at human vasopressin and oxytocin receptors. It is a potent agonist at the human oxytocin receptor and the V1a vasopressin receptor, with a significantly lower affinity for the V1b receptor and negligible activity at the V2 receptor. This selectivity is attributed to its specific interactions with the binding pockets of these receptors. The activation of the V1a and oxytocin receptors by this compound proceeds via the canonical Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium. The detailed methodologies and quantitative data presented in this guide provide a robust foundation for further research into the therapeutic potential and physiological roles of this compound and related conopeptides.

References

Lys-Conopressin-G: An Endogenous Neuropeptide Modulator in Mollusks

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lys-Conopressin-G, a nonapeptide belonging to the vasopressin/oxytocin superfamily, functions as an endogenous neuropeptide in various molluscan species. Initially identified in the venom of cone snails, its presence and physiological roles in the central nervous systems of other mollusks, such as Lymnaea stagnalis and Aplysia californica, point to its significance as a neuromodulator. This document provides a comprehensive technical overview of this compound, detailing its physiological effects, receptor interactions, and associated signaling pathways. It also outlines key experimental protocols for its study and presents quantitative data to support future research and drug development endeavors.

Introduction

This compound is a structural and functional analog of vertebrate vasopressin and oxytocin. Its amino acid sequence is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, with a disulfide bridge between the two cysteine residues.[1] While first isolated from the venom of the worm-hunting cone snail Conus imperialis, it is now recognized as an endogenous neuropeptide in other mollusks.[2] This peptide plays a significant role in modulating neuronal activity and behavior, making it a target of interest for neurophysiological and pharmacological research. In the pond snail Lymnaea stagnalis, this compound is involved in the control of male copulatory behavior, while in the sea slug Aplysia californica, it modulates gill withdrawal reflexes and spontaneous gill movements.[3][4]

Physiological Functions in Mollusks

This compound exerts its effects by directly modulating the electrical properties of specific neurons within the molluscan central nervous system.

2.1. Neuronal Excitability in Lymnaea stagnalis

In neurons of the anterior lobe of the right cerebral ganglion of Lymnaea stagnalis, this compound has a potent excitatory effect.[5] It activates two distinct persistent inward currents: a low-voltage-activated (LVA) current and a high-voltage-activated (HVA) current. The activation of these currents leads to membrane depolarization and sustained neuronal firing. Additionally, this compound has been shown to augment calcium currents, which can affect action potential shape and duration.

2.2. Behavioral Modulation in Aplysia californica

In Aplysia californica, superfusion of this compound over the abdominal ganglion leads to significant behavioral modifications. It reduces the amplitude of the siphon-evoked gill withdrawal reflex while simultaneously increasing the frequency of spontaneous gill movements. These changes are associated with a reduction in the excitability of gill motor neurons.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound in mollusks.

Table 1: Electrophysiological Effects of this compound in Lymnaea stagnalis Neurons

| Parameter | Value | Description | Reference |

| EC50 for IHVA | 7.7 x 10-8 M | The concentration of this compound that elicits a half-maximal activation of the high-voltage-activated inward current. | |

| EC50 for ILVA | 2.2 x 10-7 M | The concentration of this compound that elicits a half-maximal activation of the low-voltage-activated inward current. |

Receptor and Signaling Pathway

This compound acts on a G-protein coupled receptor (GPCR) that is homologous to vertebrate vasopressin/oxytocin receptors. The binding of this compound to its receptor initiates an intracellular signaling cascade. Based on its electrophysiological effects, particularly the modulation of ion currents, a plausible signaling mechanism involves the Gq alpha subunit.

4.1. Proposed Signaling Pathway

The activation of the conopressin receptor by this compound is hypothesized to activate a Gq protein. The dissociated Gαq subunit then activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. Both DAG and elevated intracellular calcium can then directly or indirectly modulate the activity of ion channels responsible for the observed inward currents, leading to neuronal depolarization and firing.

Caption: Proposed Gq-mediated signaling pathway for this compound in molluscan neurons.

Experimental Protocols

This section outlines generalized protocols for the study of this compound in mollusks. These should be optimized for the specific species and experimental setup.

5.1. Neuropeptide Extraction from Molluscan Ganglia

This protocol describes a method for extracting neuropeptides from the neural tissue of mollusks.

-

Tissue Dissection: Dissect the desired ganglia (e.g., cerebral, pedal, abdominal) from the mollusk in cold saline solution.

-

Homogenization: Immediately homogenize the tissue in an acidic extraction solution (e.g., 2M acetic acid or acetone/water/acetic acid mixture) to precipitate larger proteins and inhibit protease activity.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the neuropeptides.

-

Purification: Further purify and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 column.

-

Quantification: Determine the peptide concentration using a suitable protein assay (e.g., BCA or Bradford assay). The purified extract can then be analyzed by techniques such as HPLC and mass spectrometry.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Purification of opioid peptides from molluscan ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin/oxytocin-related conopressin induces two separate pacemaker currents in an identified central neuron of Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conopressin affects excitability, firing, and action potential shape through stimulation of transient and persistent inward currents in mulluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]

The Evolutionary Significance of Lys-Conopressin-G in Venom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys-Conopressin-G, a venom-derived peptide from the predatory marine cone snail, represents a fascinating example of neofunctionalization, where an ancestral neuropeptide has been repurposed as a potent toxin. This technical guide provides an in-depth exploration of the evolutionary significance, pharmacological activity, and experimental methodologies associated with this compound. By targeting vasopressin and oxytocin G-protein coupled receptors (GPCRs), this peptide offers a unique tool for dissecting the physiology of these ancient signaling pathways and presents a potential scaffold for novel drug development. This document details its receptor binding affinities, outlines key experimental protocols for its study, and visualizes its evolutionary and signaling context.

Introduction: From Endogenous Peptide to Venom Component

The evolutionary journey of venom components is a compelling narrative of adaptation and molecular innovation. Many venom peptides have their origins in endogenous physiological molecules that, through gene duplication and subsequent positive selection, have been repurposed into potent toxins.[1] This process, known as neofunctionalization, is evident in the case of this compound.

This compound is a nonapeptide originally isolated from the venom of the fish-hunting cone snail Conus geographus and later found in the worm-hunting Conus imperialis.[2][3] It shares significant structural homology with the vertebrate neurohypophyseal hormones, vasopressin and oxytocin, suggesting a common evolutionary ancestor.[4] While conopressins are believed to have an endogenous role in mollusks, their presence and diversification in venom suggest an evolutionary trajectory towards a specialized function in predation or defense.[2] The accelerated evolution of the toxin-encoding regions of the precursor genes, compared to the conserved signal and pro-region sequences, further supports the hypothesis of strong selective pressure driving the evolution of novel venom functions.

Pharmacological Profile of this compound

This compound exerts its biological effects by interacting with vasopressin and oxytocin receptors, which are Class A G-protein coupled receptors (GPCRs). These receptors are involved in a wide array of physiological processes, including cardiovascular regulation, water balance, and social behaviors. The activity of this compound at these receptors is subtype-dependent and can vary across species.

Quantitative Data on Receptor Activation

The following table summarizes the available quantitative data on the potency of this compound and related peptides at various vasopressin and oxytocin receptor subtypes. The data is presented as EC50 values, which represent the concentration of the peptide that elicits a half-maximal response in functional assays.

| Peptide | Receptor Subtype | Species | EC50 (nM) | Agonist/Antagonist | Reference |

| This compound | hV1aR | Human | 52 | Agonist | |

| hV1bR | Human | 123 | Agonist | ||

| hV2R | Human | 300 | Agonist | ||

| zfV1a1R | Zebrafish | 10 | Agonist | ||

| zfV2R | Zebrafish | >10,000 | - | ||

| Conopressin-M1 (amidated) | hV1aR | Human | >10,000 | Partial Agonist | |

| hV1bR | Human | >10,000 | Partial Agonist | ||

| hV2R | Human | >10,000 | - | ||

| zfV1a1R | Zebrafish | 2,800 | Partial Agonist | ||

| zfV2R | Zebrafish | >10,000 | - | ||

| Conopressin-M2 (amidated) | hV1aR | Human | >10,000 | - | |

| hV1bR | Human | >10,000 | - | ||

| hV2R | Human | >10,000 | - | ||

| zfV1a1R | Zebrafish | >10,000 | - | ||

| zfV2R | Zebrafish | 1,700 | Full Agonist |

hV1aR/hV1bR/hV2R: human vasopressin receptors; zfV1a1R/zfV2R: zebrafish vasopressin receptors.

In Vivo Behavioral Effects

Signaling Pathways

Upon binding to vasopressin and oxytocin receptors, this compound initiates intracellular signaling cascades. The V1a and V1b vasopressin receptors, as well as the oxytocin receptor, are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The V2 vasopressin receptor, on the other hand, is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).

Caption: Signaling pathways activated by this compound.

Experimental Protocols

The study of this compound and other venom peptides requires a multidisciplinary approach, combining techniques from biochemistry, pharmacology, and molecular biology. Below are detailed methodologies for key experiments.

Venom Peptide Extraction and Purification

This protocol outlines a general procedure for the isolation of conotoxins from crude venom.

-

Venom Extraction: Crude venom is obtained from adult cone snail specimens by milking. The collected venom is immediately lyophilized and stored at -80°C.

-

Initial Fractionation: The lyophilized venom is reconstituted in 0.1% trifluoroacetic acid (TFA) in water and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in 0.1% TFA is used for elution.

-

Further Purification: Fractions of interest, identified by their UV absorbance at 214 nm, are collected and subjected to further rounds of RP-HPLC using different gradient conditions or alternative column chemistries (e.g., C4, C8) to achieve high purity.

-

Mass Spectrometry: The molecular mass of the purified peptide is determined by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry.

Caption: General workflow for venom peptide purification.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of an unlabeled ligand (e.g., this compound) for a GPCR.

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissues by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of a radiolabeled ligand with known affinity for the receptor, the membrane preparation, and varying concentrations of the unlabeled competitor ligand.

-

Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Imaging Assay

This protocol outlines a method to measure the activation of Gq/11-coupled GPCRs by monitoring changes in intracellular calcium concentration.

-

Cell Culture and Dye Loading: Cells expressing the receptor of interest are plated in a 96- or 384-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

-

Ligand Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, the ligand of interest (e.g., this compound) is added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity over time is recorded. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response at each ligand concentration is measured and plotted to generate a dose-response curve, from which the EC50 value can be determined.

In Vivo Behavioral Assessment

This protocol describes the procedure for assessing the scratching behavior induced by this compound in mice.

-

Animal Preparation: Male ICR or C57BL/6 mice are used. A guide cannula is surgically implanted into the lateral ventricle of the brain for intracerebroventricular (ICV) injections. The animals are allowed to recover from surgery.

-

ICV Injection: this compound, dissolved in sterile saline, is injected through the guide cannula into the lateral ventricle at various doses. A control group receives a vehicle injection.

-

Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber and their behavior is video-recorded for a set period (e.g., 60 minutes).

-

Quantification of Scratching: The videos are later analyzed by a trained observer, who is blind to the treatment conditions. The number of scratching bouts and the total duration of scratching are quantified.

-

Data Analysis: The data are analyzed to determine the dose-response relationship for the induction of scratching behavior.

Evolutionary Significance and Future Directions

The study of this compound provides a window into the evolutionary processes that drive the diversification of venom components. The recruitment of an ancestral neuropeptide into a venom arsenal highlights the adaptability of molecular scaffolds and the power of natural selection to shape novel biological functions. The potent and specific activity of conopressins at vasopressin and oxytocin receptors makes them valuable pharmacological tools for studying the roles of these receptors in health and disease.

Future research in this area could focus on:

-

Structure-Activity Relationship Studies: Elucidating the key amino acid residues responsible for the potency and selectivity of this compound at different receptor subtypes.

-

Drug Development: Using the this compound scaffold to design novel agonists or antagonists with improved therapeutic profiles for conditions such as cardiovascular disease, pain, and neurological disorders.

-

Evolutionary Venomics: Expanding the search for conopressin-like peptides in a wider range of cone snail species to better understand their evolutionary history and functional diversification.

By continuing to explore the fascinating biology of venom peptides like this compound, we can gain deeper insights into fundamental physiological processes and uncover new avenues for therapeutic intervention.

References

- 1. Molecular genetics of ecological diversification: Duplication and rapid evolution of toxin genes of the venomous gastropod Conus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Sequence of Lys-Conopressin-G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys-Conopressin-G is a nonapeptide belonging to the conopressin family of conotoxins, originally isolated from the venom of the marine cone snail Conus imperialis. As a structural and functional analog of the vertebrate hormone vasopressin, this compound exhibits significant biological activity, primarily through its interaction with vasopressin receptors. This technical guide provides a comprehensive overview of the structure, sequence, and biophysical properties of this compound. It details the experimental methodologies employed for its structural elucidation, including solid-phase synthesis, purification, and sequencing techniques. Furthermore, this document elaborates on the signaling pathways initiated upon its binding to V1a and V2 vasopressin receptors, offering insights into its mechanism of action.

Structure and Sequence of this compound

This compound is a cyclic nonapeptide with a single disulfide bridge. Its primary structure and key physicochemical properties are summarized in the tables below.

Amino Acid Sequence and Molecular Structure

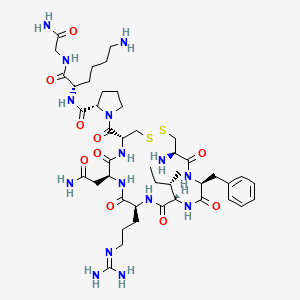

The linear amino acid sequence of this compound is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2.[1][2][3] A critical feature of its structure is the disulfide bond formed between the cysteine residues at positions 1 and 6, creating a cyclic hexapeptide ring with a tripeptide tail.[1][2] The C-terminus is amidated.

// Peptide backbone Cys1 -> Phe2; Phe2 -> Ile3; Ile3 -> Arg4; Arg4 -> Asn5; Asn5 -> Cys6; Cys6 -> Pro7; Pro7 -> Lys8; Lys8 -> Gly9;

// Disulfide bridge Cys1 -> Cys6 [color="#EA4335", style=dashed, constraint=false, len=1.5]; }

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ | |

| Disulfide Bridge | Cys¹ - Cys⁶ | |

| Molecular Formula | C₄₄H₇₀N₁₅O₁₀S₂ | |

| Molecular Weight | 1033.26 Da | |

| Appearance | White lyophilized solid | |

| Solubility | Soluble in water and saline buffers |

Experimental Protocols for Structural Determination

The determination of the structure and sequence of this compound involves a multi-step process encompassing synthesis, purification, and detailed analytical characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved using Fmoc/tBu-based solid-phase peptide synthesis. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Protocol:

-

Resin Preparation: A Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Oxidative Folding: The linear peptide is subjected to oxidative conditions (e.g., air oxidation in a dilute aqueous buffer at slightly alkaline pH) to facilitate the formation of the disulfide bridge between Cys¹ and Cys⁶.

Caption: Solid-Phase Peptide Synthesis Workflow.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: The peptide is eluted using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-60% Solvent B over 30-60 minutes.

-

Detection: The eluting peptide is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC and mass spectrometry.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Sequence Verification by Edman Degradation

Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.

Protocol:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).

-

Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Cycle Repetition: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.

Caption: Edman Degradation Workflow.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is used to determine the molecular weight of the peptide and to confirm its amino acid sequence through fragmentation analysis (tandem MS or MS/MS).

Protocol:

-

Ionization: The peptide sample is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured to determine the molecular weight.

-

Fragmentation (MS/MS): A specific peptide ion is selected and fragmented by collision-induced dissociation (CID) or other methods.

-

Fragment Ion Analysis (MS2): The m/z of the resulting fragment ions (typically b- and y-ions) are measured.

-

Sequence Deduction: The amino acid sequence is deduced by calculating the mass differences between the fragment ions.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to determine the three-dimensional structure of this compound in solution.

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆).

-

1D NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall folding and purity of the peptide.

-

2D NMR Experiments: A series of two-dimensional NMR experiments are performed:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to and activating vasopressin receptors, which are G-protein coupled receptors (GPCRs). The two primary receptor subtypes it interacts with are the V1a and V2 receptors, which trigger distinct downstream signaling cascades.

V1a Receptor Signaling Pathway (Gq/11-coupled)

The V1a receptor is coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to an increase in intracellular calcium.

Caption: V1a Receptor Signaling Pathway.

Mechanism:

-

Ligand Binding: this compound binds to the V1a receptor.

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its activation and dissociation from the βγ-subunits.

-

PLC Activation: The activated Gαq subunit activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: DAG and the increased intracellular Ca²⁺ concentration cooperatively activate protein kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction.

V2 Receptor Signaling Pathway (Gs-coupled)

The V2 receptor is coupled to the Gs family of G-proteins. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP).

Caption: V2 Receptor Signaling Pathway.

Mechanism:

-

Ligand Binding: this compound binds to the V2 receptor.

-

G-protein Activation: The activated receptor stimulates the exchange of GDP for GTP on the α-subunit of the Gs protein, leading to its activation.

-

Adenylyl Cyclase Activation: The activated Gαs subunit activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to and activates protein kinase A (PKA).

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and other cellular proteins.

-

Cellular Response: The phosphorylation of target proteins leads to specific cellular responses, such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, resulting in increased water reabsorption.

Conclusion

This compound is a well-characterized peptide with a defined structure and sequence that has been elucidated through a combination of chemical synthesis and sophisticated analytical techniques. Its ability to potently and selectively interact with vasopressin receptors makes it a valuable tool for studying the physiological roles of these receptors and a potential lead compound for the development of novel therapeutics. The detailed understanding of its structure, the methods for its preparation and analysis, and the intricacies of its signaling pathways, as outlined in this guide, are essential for researchers and professionals working in the fields of pharmacology, neuroscience, and drug discovery.

References

An In-depth Technical Guide on Lys-Conopressin-G Induced Scratching and Grooming Behavior in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of scratching and grooming behavior in mice by the neuropeptide Lys-Conopressin-G. It covers the core molecular mechanisms, detailed experimental protocols, and quantitative behavioral data, serving as a vital resource for researchers in neuroscience, pharmacology, and drug development investigating pruritus and related behaviors.

Introduction

This compound is a vasopressin-like peptide originally isolated from the venom of the marine cone snail, Conus imperialis.[1] When administered centrally to mice, it elicits robust scratching and grooming behaviors, making it a valuable tool for studying the neurobiological pathways underlying these complex actions. As an analog of the endogenous mammalian neuropeptide arginine-vasopressin (AVP), this compound is understood to exert its effects through the vasopressin receptor system, primarily the V1a receptor subtype.[2][3][4] This guide details the current understanding of its mechanism of action, provides protocols for its experimental use, and presents the available quantitative data to facilitate further research in this area.

Core Mechanism of Action: The V1a Receptor Signaling Pathway

The scratching and grooming behaviors induced by this compound are primarily mediated by the activation of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) found throughout the central nervous system.[2] The binding of this compound to the V1a receptor initiates a well-defined intracellular signaling cascade:

-

Receptor Activation: this compound binds to the V1a receptor, causing a conformational change.

-

G-Protein Coupling: The activated receptor couples with a heterotrimeric G-protein of the Gq/11 family.

-

Phospholipase C (PLC) Activation: The Gαq subunit activates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG activates Protein Kinase C (PKC).

-

The subsequent rise in intracellular calcium and activation of PKC in specific neuronal populations are thought to be the key events that trigger the neural circuits responsible for the complex motor patterns of scratching and grooming.

Signaling Pathway Diagram

Caption: V1a Receptor Signaling Pathway.

Quantitative Behavioral Data

While direct quantitative dose-response and time-course data for this compound are not extensively detailed in the currently available literature, the behavioral effects of its close analog, arginine-vasopressin (AVP), have been studied. The following tables summarize this data, which can be used as a proxy for estimating the effects of this compound.

Disclaimer: The following data is for Arginine-Vasopressin (AVP) and Oxytocin and should be considered as an estimation for the effects of this compound.

Table 1: Dose-Response of Intracerebroventricular (i.c.v.) AVP on Grooming Behavior in Mice

| Dose (ng) | Mean Duration of Grooming (s) in 10 min |

| 0 (Vehicle) | 15 ± 5 |

| 1 | 60 ± 10 |

| 10 | 150 ± 20 |

Data adapted from Lumley et al., 2001.

Table 2: Time-Course of Scratching Behavior Induced by Intracerebroventricular (i.c.v.) Oxytocin (100 ng) in Mice

| Time Post-Injection (min) | Mean Number of Scratches |

| 0-5 | 120 ± 15 |

| 5-10 | 75 ± 10 |

| 10-15 | 40 ± 8 |

| 15-20 | 20 ± 5 |

| 20-25 | 10 ± 3 |

| 25-30 | 5 ± 2 |

Data adapted from Schorscher-Petcu et al., 2010.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on scratching and grooming behavior in mice.

Intracerebroventricular (i.c.v.) Cannulation and Injection

This protocol describes the surgical implantation of a guide cannula for direct injection of substances into the cerebral ventricles of mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scalpel, forceps, etc.)

-

Dental cement

-

Guide cannula and dummy cannula

-

Injection pump and Hamilton syringe

Procedure:

-

Anesthetize the mouse and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda.

-

Drill a small hole over the target injection site (coordinates relative to bregma, e.g., -0.2 mm anteroposterior, ±1.0 mm mediolateral).

-

Lower the guide cannula to the desired depth (e.g., -2.5 mm dorsoventral from the skull surface).

-

Secure the cannula to the skull using dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the mouse to recover for at least one week before behavioral experiments.

-

For injection, remove the dummy cannula and insert the injector connected to the syringe pump. Infuse the desired volume of this compound solution (e.g., 1 µL over 1 minute).

Caption: Intracerebroventricular Injection Workflow.

Behavioral Observation and Quantification

This protocol outlines the procedure for observing and scoring scratching and grooming behaviors in mice following this compound administration.

Materials:

-

Observation chambers (e.g., clear Plexiglas cylinders)

-

Video recording equipment

-

Behavioral analysis software (optional)

Procedure:

-

Habituate the mice to the observation chambers for at least 30 minutes per day for 2-3 days prior to the experiment.

-

On the day of the experiment, place the mouse in the observation chamber immediately after i.c.v. injection.

-

Record the behavior for a predetermined period (e.g., 30-60 minutes).

-

A trained observer, blind to the experimental conditions, should score the behaviors.

-

Grooming: Score the total time spent in grooming behavior. Grooming is defined as licking of paws, face washing, and licking of the body and anogenital regions.

-

Scratching: Score the number of scratching bouts. A scratching bout is defined as one or more rapid movements of a hindlimb towards the head, neck, or flank, followed by the return of the limb to the floor.

Conclusion

This compound is a potent inducer of scratching and grooming behavior in mice, acting through the V1a receptor and its associated Gq/11 signaling pathway. While specific quantitative data for this compound remains to be fully elucidated, the information available for its close analog, AVP, provides a strong foundation for its use in pruritus research. The detailed protocols provided in this guide offer a standardized approach to investigating the neurobiological mechanisms of itch and the efficacy of potential anti-pruritic therapies. Further research is warranted to establish a precise dose-response and time-course profile for this compound to enhance its utility as a pharmacological tool.

References

Unraveling the Discovery of Lys-Conopressin-G: A Technical Overview

For Immediate Release

Salt Lake City, UT - A seminal study has detailed the discovery and isolation of Lys-Conopressin-G, a bioactive peptide from the venom of the worm-hunting cone snail, Conus imperialis. This research provides a foundational methodology for the bioassay-guided fractionation of venom components, paving the way for further exploration of conotoxins for scientific and therapeutic purposes. This technical guide synthesizes the available information on the isolation and characterization of this significant vasopressin homolog.

Summary of Key Findings

This compound was successfully isolated and identified from the venom of Conus imperialis. The isolation process was directed by a specific bioassay that monitored scratching and grooming behavior in mice following intracerebral injection of venom fractions. The biochemical characterization of the purified peptide confirmed its identity as this compound.

Experimental Protocols

While the full, detailed experimental parameters from the original study are not publicly available, this guide outlines the generalized procedures for venom extraction, bioassay-guided fractionation, and peptide characterization based on common practices in conotoxin research.

Venom Extraction from Conus imperialis

The initial step involves the collection of venom from mature specimens of Conus imperialis. This is typically achieved through manual extraction from the venom duct of the snail.

Generalized Protocol:

-

Specimens of Conus imperialis are carefully handled to expose the venom duct.

-

The venom duct is dissected and homogenized in an appropriate extraction solution, commonly an acidic aqueous solution of acetonitrile (e.g., 30% acetonitrile with 0.1% trifluoroacetic acid).

-

The homogenate is then centrifuged to pellet cellular debris.

-

The resulting supernatant, containing the crude venom extract, is collected and lyophilized for storage and subsequent purification.

Bioassay-Guided Fractionation

The isolation of this compound was guided by its distinct biological activity. The crude venom extract is subjected to chromatographic separation, and the resulting fractions are screened for their ability to induce scratching and grooming behavior in a murine model.

Methodology:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for separating the complex mixture of peptides in the crude venom. A reversed-phase C18 column is typically used with a gradient of increasing acetonitrile concentration in water, both containing a small percentage of trifluoroacetic acid to aid in peptide separation and improve peak resolution.

-

Bioassay: Aliquots of each fraction are prepared for intracerebral (i.c.) injection into mice. The animals are then observed for a defined period for the characteristic scratching and grooming behaviors indicative of conopressin activity. Fractions that elicit a positive response are selected for further rounds of purification.

The workflow for this process can be visualized as follows:

Biochemical Characterization

Once a pure peptide is obtained, its identity is confirmed through established biochemical techniques.

-

Mass Spectrometry: This technique is used to determine the precise molecular weight of the purified peptide.

-

Amino Acid Sequencing: Edman degradation or tandem mass spectrometry is employed to determine the primary amino acid sequence of the peptide, confirming it as this compound.

Quantitative Data

Due to the limited public availability of the original research data, a comprehensive quantitative summary cannot be provided. However, a typical purification table would include the following parameters at each step of the isolation process:

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |

| Crude Venom Extract | Data not available | Data not available | Data not available | 100 | 1 |

| HPLC Fraction 1 | Data not available | Data not available | Data not available | Data not available | Data not available |

| HPLC Fraction 2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Pure this compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Signaling Pathway

This compound is a homolog of the vertebrate hormone vasopressin and is known to act on vasopressin and oxytocin receptors. The scratching and grooming behavior observed in the bioassay is a known central nervous system effect of vasopressin receptor activation.

Conclusion

The discovery and isolation of this compound from Conus imperialis represents a significant contribution to the field of toxinology. The methodologies employed, though not fully detailed in publicly accessible literature, highlight the power of bioassay-guided fractionation in identifying novel, biologically active peptides from complex natural sources. Further research into the pharmacology of this compound and other conotoxins holds promise for the development of new research tools and therapeutic agents.

Methodological & Application

Application Notes and Protocols for the HPLC Purification of Synthetic Lys-Conopressin-G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a nonapeptide amide with the sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ and a disulfide bond between the cysteine residues.[1] It is a vasopressin-like peptide originally isolated from the venom of the marine cone snail Conus imperialis.[2][3] Synthetic this compound is typically produced via Solid-Phase Peptide Synthesis (SPPS), a method that, while efficient, generates a crude product containing various impurities.[4][5] These impurities may include deletion sequences (n-1, n-2 peptides), truncated sequences, incompletely deprotected peptides, and byproducts from side reactions.

For its use in research and drug development, high purity of the synthetic peptide is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound. This technique separates the target peptide from impurities based on differences in hydrophobicity.

This document provides detailed application notes and protocols for the analytical and preparative RP-HPLC purification of synthetic this compound.

Principle of Purification

Reversed-Phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to sharpen peaks and improve separation. Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic molecules are retained longer on the column and elute at higher acetonitrile concentrations.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ | |

| Molecular Formula | C₄₄H₇₀N₁₅O₁₀S₂ | |

| Molecular Weight | 1033.26 Da | |

| Purity (supplier data) | > 97% | |

| Appearance | White lyophilized solid | |

| Solubility | Water and saline buffers |

Table 2: Recommended HPLC Instrumentation and Consumables

| Component | Specification |

| HPLC System | Preparative HPLC system with gradient capability and UV detector |

| Analytical Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm |

| Preparative Column | C18, 5-10 µm particle size, 100-300 Å pore size, ≥ 21.2 mm ID x 250 mm |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |

| Sample Solvent | Mobile Phase A or a small amount of DMSO followed by dilution with Mobile Phase A |

| Detection Wavelength | 220 nm (for peptide bonds) and 280 nm (for aromatic residues, though this compound lacks Trp/Tyr) |

Table 3: Suggested HPLC Gradient Conditions for Purification

| Stage | Time (minutes) | Flow Rate (mL/min) | % Mobile Phase B |

| Analytical | 1.0 | ||

| Equilibration | 0 - 5 | 1.0 | 5 |

| Gradient | 5 - 35 | 1.0 | 5 - 65 |

| Wash | 35 - 40 | 1.0 | 65 - 95 |

| Re-equilibration | 40 - 45 | 1.0 | 95 - 5 |

| Preparative | 20.0 | ||

| Equilibration | 0 - 10 | 20.0 | 10 |

| Gradient | 10 - 50 | 20.0 | 10 - 50 |

| Wash | 50 - 55 | 20.0 | 50 - 95 |

| Re-equilibration | 55 - 60 | 20.0 | 95 - 10 |

Note: These are starting conditions and may require optimization based on the specific impurity profile of the crude peptide.

Experimental Protocols

Protocol 1: Preparation of Crude Peptide Sample

-

Weighing: Accurately weigh the lyophilized crude synthetic this compound.

-

Dissolution: Dissolve the peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small volume of a strong organic solvent like DMSO can be used initially, followed by dilution with Mobile Phase A.

-

Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 2: Analytical RP-HPLC for Purity Assessment

-

System Preparation: Equilibrate the analytical HPLC system with the C18 column using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Injection: Inject a small volume (e.g., 10-20 µL) of the prepared crude peptide solution.

-

Chromatography: Run the analytical gradient as detailed in Table 3.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the crude product by dividing the area of the main peptide peak by the total area of all peaks. This initial analysis helps in optimizing the preparative purification gradient.

Protocol 3: Preparative RP-HPLC for Purification

-

System Preparation: Equilibrate the preparative HPLC system with the appropriately sized C18 column using the initial mobile phase conditions.

-

Injection: Load the filtered crude peptide solution onto the column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.

-

Chromatography: Run the preparative gradient as suggested in Table 3. The gradient should be shallower than the analytical gradient to ensure optimal separation of the target peptide from closely eluting impurities.

-

Fraction Collection: Collect fractions corresponding to the main peak of this compound as it elutes from the column.

-

Purity Analysis of Fractions: Analyze the purity of each collected fraction using the analytical RP-HPLC method described in Protocol 2.

-

Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

Protocol 4: Post-Purification Processing (Lyophilization)

-

Solvent Removal: If necessary, remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Freezing: Freeze the aqueous solution of the purified peptide at a temperature of -20°C or lower.

-

Lyophilization: Place the frozen sample on a lyophilizer (freeze-dryer) to sublimate the water under vacuum. This process yields the purified peptide as a stable, dry powder.

-

Storage: Store the lyophilized this compound at -20°C in a desiccated environment to prevent degradation.

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

Caption: Putative signaling pathway of this compound via the V1a receptor.

References

Application Notes and Protocols: Intracerebroventricular Injection of Lys-Conopressin-G in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-Conopressin-G is a nonapeptide belonging to the vasopressin/oxytocin superfamily of conopeptides, originally isolated from the venom of the marine cone snail Conus imperialis.[1] Structurally similar to vertebrate neurohypophyseal hormones, this compound has been shown to elicit distinct behavioral and physiological responses when administered centrally in animal models.[2][3][4] Intracerebroventricular (ICV) injection of this peptide in mice has been observed to induce dose-dependent grooming and scratching behaviors, suggesting its interaction with central nervous system receptors.[3]

These effects are likely mediated through its binding to vasopressin and oxytocin receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the brain. The activation of these receptors can trigger various downstream signaling cascades, influencing neuronal activity and behavior. Due to its ability to cross the blood-brain barrier poorly, direct ICV administration is the preferred method for studying its central effects.

This document provides detailed application notes and protocols for the intracerebroventricular injection of this compound in animal models, intended to guide researchers in pharmacology, neuroscience, and drug development.

Data Presentation

The following tables summarize the quantitative data on the behavioral effects observed following the intracerebroventricular injection of vasopressin/oxytocin analogs in rodents. While specific dose-response studies for this compound are limited in publicly available literature, the data for oxytocin, a closely related peptide, provides a valuable reference for expected outcomes.

Table 1: Dose-Dependent Scratching Behavior Induced by Intrathecal Oxytocin in Mice

| Dose (nmol/injection) | Mean Scratching Bouts (within 30 min) |

| Vehicle | ~10 |

| 0.01 | ~100 |

| 0.03 | ~150 |

| 0.1 | ~250 |

| 0.3 | ~300 |

Note: Data extrapolated from studies on intrathecal oxytocin injection, a potent inducer of scratching behavior. The EC50 for intrathecal oxytocin-induced scratching was reported to be 0.0159 nmol/injection.

Table 2: Time Course of Oxytocin-Induced Scratching Behavior in Mice

| Time Post-Injection (minutes) | Mean Scratching Bouts |

| 0-5 | ~120 |

| 5-10 | ~60 |

| 10-15 | ~30 |

| 15-30 | <20 |

Note: Data represents the typical time course for a moderate to high dose of intrathecally administered oxytocin. The scratching behavior is most prominent in the initial phase post-injection.

Experimental Protocols

Animal Models

The most commonly used animal model for studying the central effects of this compound is the adult mouse (e.g., C57BL/6 strain). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) to the desired stock concentration.

-

Storage: Store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the final working concentration with sterile saline or aCSF.

Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes a stereotaxic surgical procedure for ICV injection.

Materials:

-

Stereotaxic apparatus

-

Anesthesia system (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical drill

-

Hamilton syringe (5 or 10 µL) with a 27-gauge needle

-

Surgical instruments (scalpel, forceps, etc.)

-

Suturing material or tissue adhesive

-

Antiseptic solution (e.g., povidone-iodine)

-

Local anesthetic (e.g., bupivacaine)

-

Analgesics for post-operative care

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

-

Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the fur from the scalp and clean the area with an antiseptic solution.

-

Administer a local anesthetic subcutaneously at the incision site.

-

Place the mouse in the stereotaxic frame, ensuring the head is level.

-

-

Surgical Incision and Bregma Exposure:

-

Make a midline incision on the scalp to expose the skull.

-

Gently scrape away the periosteum to visualize the cranial sutures, particularly bregma and lambda.

-

-

Identification of Injection Site:

-

Position the drill bit over bregma.

-

The stereotaxic coordinates for the lateral ventricle in adult mice are typically:

-

Anterior/Posterior (AP): -0.5 mm from bregma

-

Medial/Lateral (ML): ±1.0 mm from the midline

-

Dorsal/Ventral (DV): -2.3 mm from the skull surface

-

-

Note: These coordinates may need to be adjusted based on the age, weight, and strain of the mouse.

-

-

Craniotomy:

-

Carefully drill a small burr hole at the identified coordinates, being cautious not to damage the underlying dura mater.

-

-

ICV Injection:

-

Lower the injection needle attached to the Hamilton syringe to the predetermined DV coordinate.

-

Inject the this compound solution at a slow and controlled rate (e.g., 0.5-1 µL/minute) to prevent a rapid increase in intracranial pressure. A typical injection volume is 1-5 µL.

-

Leave the needle in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow upon withdrawal.

-

Slowly retract the needle.

-

-

Closure and Post-Operative Care:

-

Suture the scalp incision or close it with tissue adhesive.

-

Remove the mouse from the stereotaxic frame and place it on a heating pad for recovery.

-

Administer post-operative analgesics as per IACUC protocol.

-

Monitor the animal closely until it is fully ambulatory.

-

Behavioral Observation

-

Immediately after the injection and recovery from anesthesia, place the mouse in a clean observation cage.

-

Record the incidence, frequency, and duration of scratching and grooming behaviors. This can be done manually by a trained observer or using automated video tracking software.

-

Observations are typically conducted for at least 30-60 minutes post-injection, as the most pronounced effects are often seen within the first 30 minutes.

Visualization of Pathways and Workflows

This compound Signaling Pathway

Caption: Signaling pathway of this compound via vasopressin/oxytocin receptors.

Experimental Workflow for ICV Injection

Caption: Workflow for intracerebroventricular injection of this compound.

References

Application Notes and Protocols for Calcium Mobilization Assays to Determine Lys-Conopressin-G Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction